molecular formula C22H20FNO5S B2962094 4-((1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795477-76-7

4-((1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2962094
CAS No.: 1795477-76-7
M. Wt: 429.46
InChI Key: INBBVKNXLKIYLB-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine ring sulfonylated at the 1-position by a 4′-fluoro-biphenyl group. The 3-position of the pyrrolidine is linked via an ether bond to a 6-methyl-2H-pyran-2-one moiety.

Properties

IUPAC Name

4-[1-[4-(4-fluorophenyl)phenyl]sulfonylpyrrolidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO5S/c1-15-12-20(13-22(25)28-15)29-19-10-11-24(14-19)30(26,27)21-8-4-17(5-9-21)16-2-6-18(23)7-3-16/h2-9,12-13,19H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBBVKNXLKIYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article will delve into the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound features several notable structural components:

  • Pyrrolidine Ring : Contributes to the compound's pharmacological properties.
  • Fluoro-Substituted Biphenyl Moiety : Enhances lipophilicity and may influence receptor interactions.
  • Pyran-2-one Core : Known for various biological activities, including anti-inflammatory and anticancer effects.

Molecular Formula

The molecular formula of the compound is C19H20FNO4SC_{19}H_{20}FNO_4S, with a molecular weight of approximately 373.43 g/mol.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of pyranones have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of structurally related pyranones on various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating potent activity against cancer cells.

Anti-inflammatory Effects

Compounds containing the pyran-2-one structure have also been investigated for their anti-inflammatory properties. In particular, they have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Research Findings

A recent study highlighted that a related compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : The biphenyl moiety may enhance binding affinity to specific receptors involved in cellular signaling pathways.

Synthesis

The synthesis of this compound can be achieved through several multicomponent reactions, often involving:

  • Formation of the Pyrrolidine Ring : Utilizing sulfonamide chemistry.
  • Pyranone Formation : Employing cyclization reactions under acidic conditions.
  • Fluorination Step : Introducing the fluoro group via electrophilic fluorination techniques.

Table 1: Comparison of Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Compound APyrrolidine + PyranoneAnticancerHigh selectivity
Compound BSulfonamide + PyranoneAnti-inflammatoryLow toxicity
Compound CBiphenyl + PyranoneAntimicrobialBroad spectrum

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and available data for the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Structural Differences Reference
Target Compound C₂₈H₂₄FNO₅S ~517.5 (estimated) Biphenyl-sulfonyl, pyrrolidine, pyran-2-one N/A Reference structure
4-((1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one C₁₇H₁₈FNO₆S 383.4 Azetidine (4-membered ring), 4-ethoxy-3-fluorophenyl N/A Azetidine vs. pyrrolidine; ethoxy-fluorophenyl vs. biphenyl
4-((1-(3-(Benzyloxy)benzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one C₂₄H₂₃NO₆ 405.4 Benzoyl (vs. sulfonyl), benzyloxy-phenyl N/A Benzoyl linker instead of sulfonyl
(R/S)-2-(1-(4-Amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one C₃₃H₂₆F₃N₅O₃ 599.1 Pyrazolo-pyrimidine, chromenone 242–245 Heterocyclic core (chromenone vs. pyran-2-one)
2-(1-(4-Amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one C₃₂H₂₂F₂N₆O₂ 536.4 Pyrrolo-pyridine, chromenone 303–306 Extended π-system (pyrrolo-pyridine)

Key Observations:

  • Linker Groups: The sulfonyl group in the target compound enhances polarity compared to the benzoyl group in , which may improve aqueous solubility.
  • Fluorination: The 4′-fluoro-biphenyl group in the target compound likely increases metabolic stability compared to non-fluorinated analogs, as seen in fluorinated chromenones (e.g., 96.21% enantiomeric excess in ).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, and how can reaction conditions be optimized for yield?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, including sulfonylation of pyrrolidine intermediates and coupling with fluorinated biphenyl moieties. A reflux procedure in xylene (as in ) with chloranil as an oxidizing agent can be adapted. Optimize reaction time (25–30 hours) and post-reaction purification via NaOH washes and recrystallization from methanol to improve yield .
  • Key Variables : Temperature control during reflux, stoichiometric ratios of reactants, and solvent choice (e.g., dichloromethane for solubility adjustments) .

Q. How can researchers ensure compound stability during storage and handling?

  • Methodology : Store under inert gas (argon/nitrogen) in amber glass vials at –20°C to prevent photodegradation and hydrolysis. Purity verification via HPLC (≥99%) should precede storage, as impurities accelerate decomposition . Include desiccants in storage containers to mitigate moisture absorption .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

  • Methodology :

  • NMR/FT-IR : Confirm sulfonyl and pyrrolidine moieties via characteristic peaks (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .
  • HPLC-MS : Quantify purity and detect degradation products using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., biphenyl orientation) if single crystals are obtainable .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound’s substituents?

  • Methodology :

  • In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins, focusing on the fluorobiphenyl group’s role in binding affinity .
  • Analog Synthesis : Replace the pyrrolidine-3-yl-oxy group with morpholine or piperidine derivatives (see ) and compare bioactivity in vitro .
  • Data Interpretation : Apply multivariate analysis to correlate substituent electronegativity/logP with activity .

Q. What experimental strategies address contradictions in solubility and bioavailability data across studies?

  • Methodology :

  • Solubility Profiling : Use shake-flask assays at varying pH (1.2–7.4) and co-solvents (DMSO/PEG) to resolve discrepancies .
  • Permeability Assays : Compare Caco-2 cell monolayers vs. PAMPA models to validate intestinal absorption hypotheses .
  • Meta-Analysis : Cross-reference datasets from orthogonal methods (e.g., LC-MS vs. UV-Vis) to identify systematic errors .

Q. How can environmental fate studies be designed to assess this compound’s ecological impact?

  • Methodology :

  • Degradation Pathways : Simulate hydrolysis (pH 4–9 buffers) and photolysis (UV irradiation) to identify persistent metabolites .
  • Toxicity Screening : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) .
  • Field Sampling : Deploy passive samplers in wastewater systems to quantify bioaccumulation potential .

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